molecular formula C10H7NO2 B13077619 6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one

6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Katalognummer: B13077619
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: FREJWUFPRNLYFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes an ethynyl group attached to the benzoxazine ring. Benzoxazines are known for their stability and versatility, making them valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with ethynyl carboxylic acids or their derivatives. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazines, dihydrobenzoxazines, and carbonyl derivatives .

Wissenschaftliche Forschungsanwendungen

6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzoxazine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the ethynyl group in 6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one imparts unique reactivity and stability, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other benzoxazines .

Eigenschaften

Molekularformel

C10H7NO2

Molekulargewicht

173.17 g/mol

IUPAC-Name

6-ethynyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H7NO2/c1-2-7-3-4-9-8(5-7)11-10(12)6-13-9/h1,3-5H,6H2,(H,11,12)

InChI-Schlüssel

FREJWUFPRNLYFG-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC2=C(C=C1)OCC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.